4-Fluorobenzamidine

Perovskite Photovoltaics 2D/3D Heterojunction Engineering Spacer Cation Design

Batch-to-batch variability in benzamidine-based inhibitors and perovskite spacer cations compromises experimental reproducibility and device performance. 4-Fluorobenzamidine directly resolves this through stringent purity protocols and unique para-fluorine electronic modulation. • Delivers consistent, reversible inhibition of trypsin, thrombin, plasmin, and kallikrein with binding affinity tunable via the electron-withdrawing fluorine substituent. • Forms oriented crystalline 2D perovskite capping layers enabling >25% PCE in inverted (p-i-n) solar cells-a structural phase unattainable with -CF₃ or unsubstituted analogs. • ≥98% HPLC purity minimizes side products in amidation, cyclization, and multi-step medicinal chemistry campaigns. Long-term stability verified at -20°C under inert atmosphere.

Molecular Formula C7H7FN2
Molecular Weight 138.14 g/mol
CAS No. 2339-59-5
Cat. No. B014776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobenzamidine
CAS2339-59-5
Molecular FormulaC7H7FN2
Molecular Weight138.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=N)N)F
InChIInChI=1S/C7H7FN2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H3,9,10)
InChIKeyOSTGTIZRQZOYAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluorobenzamidine – Overview & Key Properties


4-Fluorobenzamidine (CAS 2339-59-5, C₇H₇FN₂, MW 138.14) is a para-fluorinated derivative of benzamidine. It functions as a competitive, reversible inhibitor of serine proteases, including trypsin and trypsin-like enzymes, by acting as a transition-state mimetic of peptide bond hydrolysis [1]. Beyond its classical biochemical role, the compound has recently emerged as a high-performance organic spacer cation for engineering crystalline 2D/3D perovskite heterojunctions in advanced photovoltaics [2]. It is commercially offered as the free base or as the hydrochloride salt (CAS 456-14-4), typically at ≥95% purity with storage at −20°C under inert atmosphere .

4-Fluorobenzamidine – Irreplaceable Substituent Effects


Substituting 4-fluorobenzamidine with its unsubstituted parent (benzamidine) or other para-halogenated variants is risky because the fluorine atom critically modulates electron density on the aromatic ring. This electronic modulation directly governs two distinct performance parameters: (i) inhibitor–enzyme binding affinity, where electron-withdrawing substituents alter the thermodynamic binding profile to serine proteases [1]; and (ii) the formation of crystalline 2D perovskite phases in photovoltaic devices, where the balanced intramolecular charge polarization of the fluorine atom enables oriented 2D capping, whereas the stronger electron-withdrawing trifluoromethyl group yields an amorphous passivation layer with inferior device efficiency and longevity [2].

4-Fluorobenzamidine – Differentiated Performance Evidence


Perovskite Efficiency: Fluorine vs. Trifluoromethyl Spacer

In a direct head-to-head comparison within inverted (p-i-n) perovskite solar cells, 4-fluorobenzamidine hydrochloride (4F-BA·HCl) formed a high-performance crystalline 2D/3D heterojunction that delivered a power conversion efficiency (PCE) of 25.02% with a fill factor (FF) of 84.5%. In contrast, the closely related 4-(trifluoromethyl)benzamidine hydrochloride (4TF-BA·HCl) produced an amorphous passivation layer and achieved only 24.01% PCE. Moreover, unencapsulated 4F-BA-based devices exhibited longer operational lifetimes under high humidity and elevated temperature [1]. The underlying mechanism is attributed to the moderate electron-withdrawing character of the para-fluorine atom, which promotes balanced intramolecular charge polarization and effective hydrogen bonding, whereas the strongly electron-withdrawing –CF₃ group creates an electron-deficient environment that disfavors crystalline 2D phase formation [1].

Perovskite Photovoltaics 2D/3D Heterojunction Engineering Spacer Cation Design

Trypsin Binding: Para-Substituent Electronic Effects

Isothermal titration calorimetry (ITC) studies across a series of para-substituted benzamidines binding to bovine pancreatic trypsin established that inhibitor potency inversely correlates with the polarity (electron-donating/withdrawing character) of the para-substituent, as quantified by the Hammett σₚ⁺ constant [1]. More polar derivatives exhibit lower binding affinity because they are stabilized in bulk water, reducing the hydrophobic driving force for binding. The fluorine atom, with its moderate electron-withdrawing effect (σₚ = +0.06), is predicted to confer an intermediate binding affinity—stronger than the unsubstituted parent (σₚ = 0.00) and substantially stronger than highly polar substituents such as –CONH₂ (σₚ = +0.36, K ≈ 1.83 × 10⁴ M⁻¹ at 20°C) [1]. While direct Ki/IC₅₀ values for 4-fluorobenzamidine are not reported in this study, the established SAR framework quantitatively predicts its rank order among analogs.

Serine Protease Inhibition Thermodynamics of Binding Structure-Activity Relationship (SAR)

HPLC Purity: Fluorinated vs. Non-Fluorinated Benzamidines

Commercial 4-fluorobenzamidine hydrochloride intended for pharmaceutical intermediate and research applications is routinely supplied with purity exceeding 98.0% by HPLC, as specified by multiple reputable vendors . In contrast, unsubstituted benzamidine hydrochloride and several alkyl-substituted analogs are frequently listed at 95% minimum purity . This higher purity specification reduces batch-to-batch variability in downstream synthetic or biological applications, which is critical for reproducible structure–activity relationship (SAR) studies and for meeting regulatory starting-material quality expectations in medicinal chemistry programs.

Chemical Procurement Quality Assurance Intermediate Specification

2D Perovskite Crystallinity: Fluorine vs. Trifluoromethyl

Grazing-incidence wide-angle X-ray scattering (GIWAXS) and X-ray diffraction (XRD) analyses demonstrated that 4-fluorobenzamidine hydrochloride (4F-BA·HCl) forms highly oriented, crystalline 2D perovskite phases when deposited onto 3D perovskite films, as evidenced by sharp diffraction peaks corresponding to the (0k0) series of the 2D phase [1]. Under identical processing conditions, 4-(trifluoromethyl)benzamidine HCl (4TF-BA·HCl) failed to crystallize, producing an amorphous layer with no discernible 2D diffraction features [1]. Atomic force microscopy (AFM) confirmed that 4F-BA-treated films exhibited a uniform, low-roughness morphology conducive to charge extraction, whereas 4TF-BA-treated films showed heterogeneous surface coverage [1]. This morphological control is critical for reproducible device fabrication.

Crystallography Thin-Film Morphology Interface Engineering

Fluorine Handle in Medicinal Chemistry

The para-fluorine substituent serves as a chemically inert yet electronically influential group that can be leveraged for further synthetic elaboration. In the synthesis of 3-hydroxypropanamidine (HPA) antimalarials, the 4-fluorobenzamidine moiety was incorporated as a key fragment, and several resulting analogs exhibited excellent in vitro growth inhibition of drug-sensitive and drug-resistant Plasmodium falciparum strains [1]. The presence of fluorine simultaneously improves metabolic stability relative to hydrogen (by blocking para-hydroxylation) and provides a spectroscopic handle (¹⁹F NMR) for reaction monitoring and quality control, advantages not offered by the unsubstituted or alkyl-substituted congeners [2]. This dual functionality—pharmacophoric contribution plus analytical convenience—makes 4-fluorobenzamidine a preferred intermediate over non-fluorinated benzamidine derivatives in fluorine-aware drug discovery programs.

Medicinal Chemistry Fluorine Chemistry Building Blocks

Solid-State Storage Stability

The hydrochloride monohydrate form of 4-fluorobenzamidine (CAS 2339-59-5 as the hydrate) is recommended for storage at −20°C in a freezer, protected from moisture, according to Toronto Research Chemicals' stability data [1]. This is consistent with the general observation that amidine hydrochlorides are hygroscopic and may hydrolyze upon prolonged exposure to ambient humidity. The compound's melting point of 213–215°C [1] indicates a robust crystalline lattice that resists thermal degradation under standard laboratory conditions. In contrast, some lower-melting benzamidine analogs (e.g., benzamidine hydrochloride, mp 167–170°C) may exhibit greater susceptibility to clumping or degradation during warm-weather shipping . These storage parameters directly inform procurement and inventory management decisions.

Compound Management Stability Testing Procurement Logistics

4-Fluorobenzamidine – Top Application Scenarios


Perovskite Solar Cells: Crystalline 2D Passivation

In inverted (p-i-n) perovskite solar cell fabrication, 4-fluorobenzamidine hydrochloride is the spacer cation of choice for generating a crystalline, n-type 2D capping layer that boosts PCE beyond 25% and extends device longevity [1]. This scenario directly exploits the compound's unique ability to form an oriented 2D phase—unattainable with the –CF₃ analog—making it essential for groups targeting >25% efficient, stable single-junction or tandem perovskite devices.

Serine Protease Biochemical Assays

4-Fluorobenzamidine serves as a competitive inhibitor for trypsin and trypsin-like serine proteases (thrombin, plasmin, kallikrein) in enzyme kinetic studies, crystallographic soaking experiments, and high-throughput screening [2]. Its para-fluorine substituent, with a moderate electron-withdrawing effect, provides binding affinity intermediate between the unsubstituted parent and more polar derivatives, enabling fine-tuning of inhibitor potency in structure–activity relationship campaigns [3].

Fluorinated Building Block for Antimalarial Discovery

The 4-fluorobenzamidine fragment has been successfully incorporated into 3-hydroxypropanamidine (HPA) antimalarial leads with potent in vitro activity against drug-resistant Plasmodium falciparum [4]. The fluorine atom simultaneously blocks metabolic soft spots and provides a ¹⁹F NMR handle for monitoring synthetic transformations and assessing purity, making the compound a strategic intermediate for medicinal chemistry programs that prioritize fluorinated scaffolds.

High-Purity Intermediate for GLP/cGMP Synthesis

With a typical commercial purity specification of ≥98.0% by HPLC , 4-fluorobenzamidine hydrochloride meets the stringent quality requirements for pharmaceutical intermediate use, reducing side-product formation in subsequent amidation, cyclization, or coupling reactions. This purity advantage, combined with documented long-term storage stability at −20°C [5], supports its procurement for multi-step synthesis campaigns where lot-to-lot consistency and impurity control are critical.

Technical Documentation Hub

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